molecular formula C13H13N7O2 B11475740 4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-

4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11475740
M. Wt: 299.29 g/mol
InChI Key: ZTMDFVRKDKZXKB-UHFFFAOYSA-N
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Description

3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a heterocyclic compound that contains both oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable amidoxime with an isatoic anhydride in a basic medium such as sodium hydroxide in dimethyl sulfoxide at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with enhanced biological activity.

Scientific Research Applications

3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart is its combination of the cyclopropylamino group and the pyridinylmethyl group, which may confer unique biological activities and chemical properties not found in other oxadiazole derivatives.

Properties

Molecular Formula

C13H13N7O2

Molecular Weight

299.29 g/mol

IUPAC Name

N-cyclopropyl-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H13N7O2/c1-2-9(1)16-11-10(18-22-20-11)12-17-13(21-19-12)15-7-8-3-5-14-6-4-8/h3-6,9H,1-2,7H2,(H,16,20)(H,15,17,19)

InChI Key

ZTMDFVRKDKZXKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4

Origin of Product

United States

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